1-Methyl-3-phenyl-5-vinyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, characterized by a five-membered ring with two nitrogen atoms, makes it an interesting subject for various scientific studies .
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-phenyl-5-vinyl-1H-pyrazole can be achieved through several routes. One common method involves the cyclization of hydrazine derivatives with β-diketones . Another approach is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Analyse Chemischer Reaktionen
1-Methyl-3-phenyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like bromine or oxygen in the presence of DMSO.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenyl-5-vinyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and coordination complexes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-phenyl-5-vinyl-1H-pyrazole can be compared with other similar compounds such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its use in the synthesis of pharmaceuticals.
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: Used in the production of various pyrazole derivatives.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and potential for further functionalization .
Conclusion
This compound is a compound of significant interest due to its versatile applications in various fields of science. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
1956328-44-1 | |
Molekularformel |
C12H12N2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
5-ethenyl-1-methyl-3-phenylpyrazole |
InChI |
InChI=1S/C12H12N2/c1-3-11-9-12(13-14(11)2)10-7-5-4-6-8-10/h3-9H,1H2,2H3 |
InChI-Schlüssel |
JKVRQMNWKPQWAA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.